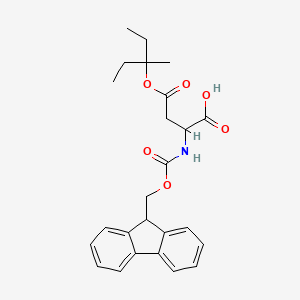

amino}propanoic acid CAS No. 1170422-09-9](/img/structure/B6353440.png)

3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-{[(t-Butoxy)carbonyl](1-phenylethyl)amino}propanoic acid, also known as 3-TBA-PA, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 127-128°C. It is a versatile compound that can be used in a range of synthesis methods, and has a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

Dipeptide Synthesis

“3-{(t-Butoxy)carbonylamino}propanoic acid” is used in the synthesis of dipeptides . This compound is a type of tert-butyloxycarbonyl-protected amino acid ionic liquid (Boc-AAIL), which is derived from commercially available tert-butyloxycarbonyl-protected amino acids .

The Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base, yielding the dipeptides in satisfactory yields in just 15 minutes .

Organic Synthesis

Boc-AAILs, including “3-{(t-Butoxy)carbonylamino}propanoic acid”, can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected . This expands the applicability of amino acid ionic liquids (AAILs) in organic synthesis .

Mécanisme D'action

Target of Action

The primary target of 3-{(t-Butoxy)carbonylamino}propanoic acid is typically enzymes involved in peptide synthesis. This compound, often used as a protected amino acid derivative, interacts with enzymes that facilitate peptide bond formation, such as peptidyl transferases .

Mode of Action

The compound interacts with its targets by serving as a substrate in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group, preventing unwanted side reactions during synthesis. Once the peptide chain is formed, the Boc group can be removed under acidic conditions, revealing the free amine group necessary for further reactions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in protein synthesis. By providing a protected amino acid, it ensures that the synthesis proceeds without premature reactions. The downstream effects include the formation of desired peptides or proteins with high specificity and yield .

Pharmacokinetics

The pharmacokinetics of 3-{(t-Butoxy)carbonylamino}propanoic acid involve its absorption, distribution, metabolism, and excretion (ADME). The Boc group enhances the compound’s stability and solubility, facilitating its transport to the site of action. Upon reaching the target, the Boc group is removed, allowing the active amino acid to participate in peptide synthesis .

Result of Action

At the molecular level, the action of this compound results in the formation of peptide bonds, leading to the synthesis of peptides or proteins. At the cellular level, this contributes to the overall protein synthesis machinery, supporting various cellular functions and processes .

Action Environment

Environmental factors such as pH, temperature, and solvent conditions significantly influence the compound’s action, efficacy, and stability. The Boc group provides stability under a range of conditions, but it is typically removed under acidic conditions to reveal the active amino group. Solvent choice can also impact the efficiency of peptide synthesis, with certain solvents enhancing the solubility and reactivity of the compound .

Propriétés

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl-(1-phenylethyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-12(13-8-6-5-7-9-13)17(11-10-14(18)19)15(20)21-16(2,3)4/h5-9,12H,10-11H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBGDAFUCQKQEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(CCC(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Tert-butoxy)carbonyl](1-phenylethyl)amino}propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353383.png)

![4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353386.png)

![3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid](/img/structure/B6353439.png)

![4-(3-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353449.png)

![4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353455.png)